3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C11H12FNO and its molecular weight is 193.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Drug Development
One significant application of 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde derivatives is in the development of small molecule anticancer drugs. The synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a closely related compound, demonstrates its importance as a water-soluble aldehyde serving as an intermediate for such drugs. This compound has been synthesized with high yield, underscoring its potential in creating more efficient and selective anticancer treatments (Zhang et al., 2018).
Photophysical and Electrochemical Studies
Research into carbazole-based D-π-A molecules, where derivatives of 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde may act as electron acceptor units, has been conducted to understand their thermal, electrochemical, and optical properties. These studies are crucial for the design of materials with specific photophysical behaviors, such as those used in organic electronics and photonics (Altinolcek et al., 2021).
Synthesis of Fluorinated Pyrrolidine Derivatives
Another application involves the synthesis of fluorinated 2,5-disubstituted C60-pyrrolidine derivatives through one-pot three-component reactions. These derivatives, synthesized using fluorinated benzaldehyde, demonstrate the versatility of fluorinated compounds in organic synthesis and their potential in creating novel materials with unique properties (Wang et al., 2005).
Catalytic Asymmetric Synthesis
The compound also finds application in the catalytic asymmetric synthesis of flavanones, highlighting its use in creating molecules with specific optical activities. This is crucial in the pharmaceutical industry, where the stereochemistry of drug molecules can significantly impact their efficacy and safety (Zhou et al., 2011).
Oxidation Reactions
Research on the oxidation of alcohols to aldehydes, where pyrrolidine derivatives serve as intermediates or catalysts, underscores the compound's role in synthetic organic chemistry. These studies are fundamental for developing new chemical processes and improving existing ones (Bhattacharjee et al., 1984).
Mechanism of Action
Target of Action
Compounds with similar structures have shown nanomolar activity against ck1γ and ck1ε , suggesting potential kinase inhibition.
Mode of Action
Based on its structural similarity to other active compounds, it may interact with its targets (possibly kinases) and induce changes that lead to its biological effects .
Result of Action
Compounds with similar structures have shown inhibitory effects on certain kinases , suggesting potential therapeutic applications.
Properties
IUPAC Name |
3-fluoro-4-pyrrolidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-7-9(8-14)3-4-11(10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPLSJXIJFYSAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360129 |
Source
|
Record name | 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153659-43-9 |
Source
|
Record name | 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.